Renytoline
Descripción general
Descripción
Renytoline is a new anti-inflammatory agent in arthritis.
Aplicaciones Científicas De Investigación
Neuroprotection and Blood Pressure Regulation
- Background : The brain's renin-angiotensin system (RAS) significantly influences blood pressure and neuroprotection. Curcumin, quercetin, and saponin were examined for their effects on blood pressure, brain RAS, and the cholinergic system, using an angiotensin-converting enzyme inhibitor (ACEI) as a control.
- Findings : Curcumin and saponin notably reduced blood pressure. Curcumin significantly inhibited the concentration and activity of ACE, angiotensin II levels, and ACE mRNA expression, while all phytochemicals increased acetylcholine concentration. Inhibition of acetylcholine esterase activity was also observed, pointing to potential neuroprotective effects (Kim, Kim, & Ha, 2019).
Efficacy of Nonpeptide Renin Inhibitors
- Objective : The study aimed to discover nonpeptide renin inhibitors with improved oral absorption, bioavailability, and efficacy as antihypertensive agents.
- Outcomes : New compounds were identified with higher intraduodenal bioavailabilities than previous inhibitors. These inhibitors, such as 41, 44, and 51, demonstrated substantial efficacy as hypotensive agents in animal models (Boyd et al., 1994).
Impact on Diabetic Retinopathy
- Context : The renin-angiotensin system is emerging as a therapeutic target for diabetic retinopathy. This study investigated the effects of angiotensin-converting-enzyme inhibition and angiotensin AT1 receptor antagonism on retinal blood flow and vasodilation in diabetic rats.
- Results : Treatment with either captopril or candesartan blocked the development of blood flow abnormalities in diabetic rats. Candesartan treatment restored acetylcholine-stimulated retinal blood flow response, suggesting potential benefits in treating diabetic retinopathy (Horio et al., 2003).
Therapeutic Effect on Airway Allergy
- Study : The therapeutic effects of Renifolin F on airway allergy were evaluated in an ovalbumin-induced asthma mouse model.
- Findings : Renifolin F attenuated airway hyper-reactivity and inflammation by inhibiting the regulation of inflammatory cytokines and microRNA-155 in the lung. This suggests its potential use in treating airway inflammation related to asthma (Yang et al., 2022).
Novel Direct Renin Inhibitors
- Objective : The study focused on the discovery of SPH3127, a novel, highly potent, and orally active direct renin inhibitor (DRI), to address the challenges of unfavorable oral bioavailability in DRIs.
- Outcomes : SPH3127 demonstrated higher bioavailability and more potent antihypertensive effects in preclinical models than aliskiren. It has also completed a phase II clinical trial for essential hypertension (Iijima et al., 2022).
Angiotensin II Receptor Blockers and Endothelial Dysfunction
- Context : This study investigated whether treatment with angiotensin II type 1 receptor blockers (ARBs) improves endothelial and autonomic function in patients with metabolic syndrome.
- Findings : ARB treatment improved impaired endothelial function and increased high-molecular-weight adiponectin levels. Telmisartan, in particular, exhibited more beneficial effects than candesartan, suggesting ARBs' role in managing hypertension and metabolic syndrome (Kishi et al., 2012).
Propiedades
IUPAC Name |
4-(fluoren-9-ylidenemethyl)benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVTUUKKGNHVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169424 | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Renytoline | |
CAS RN |
1729-61-9 | |
Record name | Renytoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARANYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.